Grepafloxacin

Description

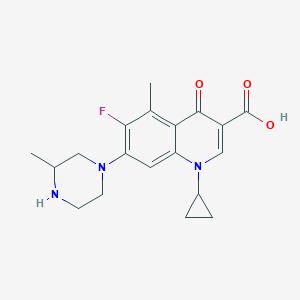

Structure

3D Structure

Propriétés

IUPAC Name |

1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJTTZAVMXIJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048321 | |

| Record name | Grepafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Grepafloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.32e-01 g/L | |

| Record name | Grepafloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

119914-60-2 | |

| Record name | Grepafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119914-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Grepafloxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119914602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Grepafloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Grepafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Grepafloxacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GREPAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1M1U2HC31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Grepafloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Research of Grepafloxacin S Antimicrobial Action

Elucidation of DNA Gyrase Inhibition by Grepafloxacin

Grepafloxacin exerts its antibacterial effect by inhibiting DNA gyrase, an enzyme essential for introducing negative supercoils into bacterial DNA to relieve torsional strain during replication. youtube.comyoutube.com Like other quinolones, grepafloxacin does not simply block the enzyme's catalytic activity but acts as a "gyrase poison." nih.gov It binds to the complex formed between DNA gyrase and the bacterial DNA. youtube.com This interaction stabilizes a transient state in the enzyme's action where the DNA is cleaved, known as the "cleavable complex." nih.govnih.gov By stabilizing this complex, grepafloxacin prevents the re-ligation of the broken DNA strands, leading to the accumulation of lethal double-strand breaks in the bacterial chromosome. nih.govyoutube.com This process effectively halts DNA replication and triggers a cascade of events culminating in cell death. nih.gov

The activity of grepafloxacin against DNA gyrase has been evaluated in comparison to other quinolones. In studies using recombinant Streptococcus pneumoniae enzymes, the concentration of grepafloxacin required to cause 50% inhibition (IC50) of DNA supercoiling by gyrase was 160 µM. nih.gov This was higher than that of ciprofloxacin (B1669076), which had an IC50 of 80 µM against the same enzyme, suggesting ciprofloxacin is a more potent inhibitor of gyrase catalytic activity in this specific in-vitro setting. nih.gov

However, the primary target within a bacterial cell depends on the relative sensitivity of both gyrase and topoisomerase IV to the specific drug. oup.com While older quinolones like ciprofloxacin show strong activity against the DNA gyrase of Gram-negative bacteria, newer agents, including grepafloxacin, were developed for enhanced activity against Gram-positive pathogens. oup.comnih.gov Research indicates that structural differences, such as the 5-methyl group present in grepafloxacin but absent in ciprofloxacin, play a crucial role in determining which enzyme is the preferred target in a particular bacterial species. nih.govnih.gov

Investigations into Topoisomerase IV Inhibition by Grepafloxacin

In addition to inhibiting DNA gyrase, grepafloxacin also targets topoisomerase IV. nih.govdrugbank.com This enzyme is structurally similar to DNA gyrase and is primarily responsible for decatenation—the separation of interlinked daughter chromosomes following DNA replication. youtube.comoup.com Inhibition of topoisomerase IV prevents proper chromosome segregation, which is also a lethal event for the bacterium. youtube.com

The mechanism of inhibition is analogous to that of DNA gyrase. Grepafloxacin binds to the enzyme-DNA complex, stabilizing it and trapping the topoisomerase IV after it has cleaved the DNA, thus preventing the resealing of the DNA strands. youtube.comoup.com In studies with recombinant S. pneumoniae topoisomerases, the concentration of both grepafloxacin and ciprofloxacin required to inhibit 50% of the decatenation activity of topoisomerase IV was between 10 to 20 µM. nih.gov

A key aspect of fluoroquinolone action is the differential targeting of DNA gyrase and topoisomerase IV, which varies between bacterial species and among different quinolones. nih.gov Generally, for most Gram-negative bacteria like Escherichia coli, DNA gyrase is considered the primary target of fluoroquinolones, with topoisomerase IV being a secondary target. nih.govyoutube.comoup.com Conversely, in many Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is often the more susceptible, primary target for many quinolones, including ciprofloxacin. nih.govasm.org

Grepafloxacin presents a notable exception to this general pattern. In the Gram-positive bacterium Streptococcus pneumoniae, studies involving the selection of resistant mutants have shown that mutations in gyrA (the gene encoding a subunit of DNA gyrase) appear before mutations in parC (the gene for a topoisomerase IV subunit). nih.govnih.gov This genetic evidence strongly suggests that for S. pneumoniae, DNA gyrase is the preferential target of grepafloxacin. nih.govnih.gov This is the inverse of what is observed with ciprofloxacin in the same organism, where topoisomerase IV is the primary target. nih.gov This shift in target preference is attributed to the 5-methyl group on the grepafloxacin structure. nih.govnih.gov

Interactive Table 1: Comparative Inhibitory Activity of Quinolones against S. pneumoniae Topoisomerases

| Compound | Enzyme Target | Assay Type | Inhibitory Concentration (µM) |

| Grepafloxacin | DNA Gyrase | 50% Inhibition of Supercoiling (IC50) | 160 nih.gov |

| Ciprofloxacin | DNA Gyrase | 50% Inhibition of Supercoiling (IC50) | 80 nih.gov |

| Grepafloxacin | Topoisomerase IV | 50% Inhibition of Decatenation (IC50) | 10-20 nih.gov |

| Ciprofloxacin | Topoisomerase IV | 50% Inhibition of Decatenation (IC50) | 10-20 nih.gov |

| Grepafloxacin | DNA Gyrase | 25% DNA Linearization | 80 nih.gov |

| Ciprofloxacin | DNA Gyrase | 25% DNA Linearization | 80 nih.gov |

| Grepafloxacin | Topoisomerase IV | 25% DNA Linearization | 2.5 nih.gov |

| Ciprofloxacin | Topoisomerase IV | 25% DNA Linearization | 2.5 nih.gov |

Bactericidal Mechanisms and Concentration-Dependent Effects

Grepafloxacin exhibits rapid, concentration-dependent bactericidal activity. nih.govnih.govnih.gov This means that higher concentrations of the drug lead to a faster and more extensive killing of bacteria. nih.gov Time-kill studies, which measure the rate of bacterial killing over time, have demonstrated this effect against a range of pathogens. nih.govnih.gov

Against pneumococcal strains, grepafloxacin was shown to be bactericidal (defined as a ≥99.9% reduction in the initial inoculum) after 24 hours at concentrations of ≤0.5 µg/ml. nih.gov In comparison, higher concentrations were required for other fluoroquinolones to achieve the same effect against the same strains. nih.gov Studies comparing grepafloxacin with trovafloxacin (B114552) confirmed concentration-dependent killing against both Gram-positive and Gram-negative bacteria. nih.gov However, grepafloxacin showed a slower bactericidal effect against Gram-positive strains compared to trovafloxacin, despite similar concentration-to-MIC ratios. nih.gov Against Gram-negative strains, the killing rates were more comparable between the two drugs. nih.gov Unlike some antibiotics that are only bacteriostatic (inhibit growth), grepafloxacin is bactericidal at concentrations close to its minimum inhibitory concentration (MIC). nih.gov

Interactive Table 2: Comparative Bactericidal Concentrations of Fluoroquinolones against Pneumococci

| Compound | Bactericidal Concentration (24h) |

| Grepafloxacin | ≤0.5 µg/ml nih.gov |

| Sparfloxacin | ≤1.0 µg/ml nih.gov |

| Levofloxacin (B1675101) | ≤2.0 µg/ml nih.gov |

| Ciprofloxacin | ≤8.0 µg/ml nih.gov |

Molecular-Level Interactions with Bacterial DNA Enzymes

At the molecular level, the action of grepafloxacin, like other quinolones, involves a sophisticated interaction with both the target enzyme (DNA gyrase or topoisomerase IV) and the bacterial DNA. nih.gov The drug does not bind to the enzyme alone but rather to the binary complex of the enzyme and DNA. youtube.com

The quinolone molecule intercalates into the DNA at the site of the double-strand break and forms a ternary drug-enzyme-DNA complex. nih.gov This complex is stabilized through non-covalent interactions, including stacking interactions with the DNA bases on either side of the cleavage site. nih.gov This stabilization physically obstructs the enzyme's re-ligation function, leaving the DNA in a broken state. nih.gov The formation of these stable, cleaved complexes is the critical lesion that blocks the movement of the DNA replication fork, leading to the inhibition of DNA synthesis and ultimately causing cell death. nih.govoup.com The specific chemical structure of each quinolone, such as the C-7 piperazine (B1678402) ring and the C-5 methyl group in grepafloxacin, influences the affinity and specificity of these interactions, determining the drug's potency and primary target within the bacterial cell. nih.govnih.gov

Spectrum of Antimicrobial Activity and Resistance Research

In Vitro Susceptibility Profiling Across Diverse Bacterial Pathogens

Grepafloxacin has shown potent in vitro activity against key Gram-positive respiratory pathogens. nih.gov Notably, its effectiveness against Streptococcus pneumoniae is not diminished in strains resistant to penicillin. nih.govnih.govfda.gov Studies have shown that increased resistance to penicillin in pneumococci does not correlate with increased resistance to grepafloxacin. nih.gov Against penicillin-susceptible S. pneumoniae, grepafloxacin exhibited a minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90) of 0.25 μg/ml. nih.gov For penicillin-resistant strains, grepafloxacin maintained its activity. nih.govnih.gov

In the case of Staphylococcus aureus, grepafloxacin has demonstrated good activity against methicillin-susceptible (MSSA) strains, with a susceptibility rate of 91.4%. nih.gov The MIC90 for grepafloxacin against MSSA was 0.12 mg/L. nih.gov However, like other fluoroquinolones, it showed limited activity against methicillin-resistant S. aureus (MRSA). nih.gov Grepafloxacin also displayed strong in vitro activity against various streptococci and staphylococci. nih.gov

In Vitro Activity of Grepafloxacin against Gram-Positive Organisms

| Organism | Strain Type | MIC90 (μg/mL) | Susceptibility Rate (%) |

|---|---|---|---|

| Streptococcus pneumoniae | Penicillin-Susceptible | 0.25 nih.gov | - |

| Streptococcus pneumoniae | Penicillin-Resistant | - | Not affected by penicillin resistance nih.govnih.gov |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.12 nih.gov | 91.4 nih.gov |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | >8 | Low susceptibility nih.gov |

| β-hemolytic streptococci | - | 0.25 nih.gov | - |

Grepafloxacin has demonstrated significant in vitro activity against common respiratory Gram-negative pathogens. nih.gov It is particularly potent against Haemophilus influenzae and Moraxella catarrhalis, with reported MIC90 values of 0.03 μg/ml for both organisms. nih.govnih.gov Susceptibility criteria for H. influenzae define susceptible isolates as those with a minimum inhibitory concentration (MIC) of ≤ 0.06 micrograms/ml. nih.gov

The activity of grepafloxacin against Escherichia coli is comparable to other fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin (B1675101), with an MIC90 of 0.03 μg/ml. nih.gov It also shows activity against Acinetobacter spp. researchgate.net However, its effectiveness against Pseudomonas aeruginosa is variable; it is active against ciprofloxacin-susceptible strains (MIC90 of 2 μg/ml) but not against ciprofloxacin-resistant isolates (MIC90 of >8 μg/ml). nih.gov Stenotrophomonas maltophilia is generally resistant to a wide range of antibiotics, including many fluoroquinolones. nih.gov

In Vitro Activity of Grepafloxacin against Gram-Negative Organisms

| Organism | MIC90 (μg/mL) | Additional Notes |

|---|---|---|

| Haemophilus influenzae | 0.015 - 0.03 nih.govnih.gov | Susceptible defined as MIC ≤ 0.06 µg/mL. nih.gov |

| Moraxella catarrhalis | 0.03 nih.govnih.gov | Highly susceptible. |

| Escherichia coli | 0.03 nih.gov | Activity comparable to ciprofloxacin and levofloxacin. nih.gov |

| Klebsiella pneumoniae | 0.25 nih.gov | - |

| Enterobacter cloacae | 2 nih.gov | - |

| Acinetobacter spp. | - | Generally susceptible. researchgate.net |

| Pseudomonas aeruginosa | 2 (ciprofloxacin-susceptible strains) nih.gov | Not active against ciprofloxacin-resistant strains (MIC90 >8 µg/mL). nih.gov |

| Stenotrophomonas maltophilia | - | Often exhibits intrinsic resistance. nih.gov |

Grepafloxacin has shown potent activity against atypical pathogens that are common causes of respiratory infections. nih.govnih.gov It is highly effective against Legionella pneumophila, with an MIC90 of 0.015 mg/L to 0.5 µg/mL. nih.govnih.goversnet.org

Against Mycoplasma pneumoniae, grepafloxacin is more active than ofloxacin, with an MIC range of 0.06-0.5 mg/L. nih.gov It also demonstrates activity against other Mycoplasma species and Ureaplasma urealyticum, with an MIC range of 0.03-2 mg/L. nih.govnih.gov For Chlamydia pneumoniae, grepafloxacin's activity, with an MIC range of 0.06-0.12 mg/L, is similar to doxycycline. nih.gov In one study, grepafloxacin was the most active quinolone tested against C. pneumoniae, with an MIC90 of 0.5 mg/l. nih.gov

In Vitro Activity of Grepafloxacin against Atypical Pathogens

| Organism | MIC Range (mg/L) | MIC90 (mg/L) |

|---|---|---|

| Mycoplasma pneumoniae | 0.06 - 0.5 nih.gov | 0.5 nih.gov |

| Legionella pneumophila | 0.008 - 0.03 nih.gov | 0.015 - 0.5 nih.govnih.gov |

| Chlamydia pneumoniae | 0.06 - 0.12 nih.govnih.gov | 0.5 nih.gov |

| Mycoplasma hominis | 0.015 - 0.05 nih.gov | - |

| Ureaplasma urealyticum | 0.12 - 1.0 nih.gov | - |

Mechanisms of Acquired Bacterial Resistance to Grepafloxacin

Bacterial resistance to fluoroquinolones, including grepafloxacin, primarily develops through two main mechanisms: alterations in the target enzymes and active efflux of the drug from the bacterial cell.

The primary targets of fluoroquinolones are the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication. drugbank.com These enzymes are composed of subunits encoded by the gyrA, gyrB, parC, and parE genes. frontiersin.orgjmb.or.kr Mutations in the quinolone resistance-determining regions (QRDRs) of these genes can lead to reduced drug binding and subsequent resistance.

In Streptococcus pneumoniae, mutations in both parC and gyrA are often associated with high-level resistance to some fluoroquinolones. nih.govresearchgate.net For instance, a common mutation involves a change from serine to tyrosine at position 79 of the ParC protein, and from serine to phenylalanine or tyrosine at position 81 of the GyrA protein. nih.gov Studies have shown that high-level resistance to ciprofloxacin often involves mutations in both parC and gyrA, whereas resistance to grepafloxacin (MICs >4 mg/L) was primarily associated with mutations in gyrA alone. nih.gov

Another significant mechanism of resistance is the active removal of the antibiotic from the bacterial cell by efflux pumps. In Staphylococcus aureus, the NorA efflux pump is a well-characterized mechanism that can confer resistance to many fluoroquinolones. However, a notable characteristic of grepafloxacin is that it is not recognized by the NorA efflux mechanism. nih.gov This means that some strains of S. aureus that are resistant to other fluoroquinolones due to this efflux pump may remain susceptible to grepafloxacin. nih.gov

Cross-Resistance Patterns with Other Fluoroquinolones and Other Antimicrobial Classes

Grepafloxacin exhibited a complex pattern of cross-resistance with other antimicrobial agents. Within the fluoroquinolone class, significant cross-resistance was observed. In Gram-negative bacilli, excluding Escherichia coli, mutants selected for resistance to grepafloxacin demonstrated complete cross-resistance to six other quinolones. nih.gov Similarly, against ciprofloxacin-resistant Staphylococcus aureus, grepafloxacin's activity was diminished, indicating cross-resistance. nih.gov A study on contemporary clinical isolates from 2001-2002 confirmed that while grepafloxacin was active against ciprofloxacin-susceptible Pseudomonas aeruginosa, it was not effective against ciprofloxacin-resistant strains. nih.gov

In contrast, cross-resistance between grepafloxacin and other antimicrobial classes was not a significant issue. Research on Streptococcus pneumoniae revealed that while resistance to penicillin was correlated with increased resistance to other beta-lactams, cephalosporins, and macrolides, it did not predict resistance to fluoroquinolones, including grepafloxacin. oup.comoup.com This finding suggested that the mechanisms of resistance to these different classes of antibiotics were distinct. For instance, in penicillin-resistant S. pneumoniae, the activity of grepafloxacin remained largely unaffected. nih.govoup.com

| Bacterial Species | Cross-Resistance with Other Fluoroquinolones | Cross-Resistance with Other Antimicrobial Classes |

| Gram-negative bacilli (excluding E. coli) | Complete cross-resistance with other quinolones observed in resistant mutants. nih.gov | Not extensively documented in the provided search results. |

| Staphylococcus aureus | Cross-resistance observed, particularly in ciprofloxacin-resistant strains. nih.gov | No significant cross-resistance with non-quinolone classes reported. |

| Streptococcus pneumoniae | Present, but the order of in vitro activity among fluoroquinolones varied. oup.com | No correlation between penicillin resistance and resistance to fluoroquinolones like grepafloxacin. oup.comoup.com |

| Pseudomonas aeruginosa | Active against ciprofloxacin-susceptible strains, but not ciprofloxacin-resistant strains. nih.gov | Not extensively documented in the provided search results. |

Emergence of Resistance in Clinical and In Vitro Settings

The development of resistance to fluoroquinolones, including grepafloxacin, is a recognized phenomenon that can occur both in laboratory settings and during clinical use.

Frequency of Spontaneous Mutation and Stepwise Resistance Development

The emergence of resistance to fluoroquinolones is often a result of spontaneous mutations in bacterial DNA. For Streptococcus pneumoniae, the single-step resistance frequency to four times the minimum inhibitory concentration (MIC) of grepafloxacin was determined to be 5.45 x 10⁻⁷ (± 1.24 x 10⁻⁶). nih.gov This was compared to other fluoroquinolones, with ciprofloxacin showing a higher frequency and levofloxacin a lower frequency. nih.gov

Resistance to fluoroquinolones typically develops in a stepwise manner. nih.gov An initial mutation may confer a low level of resistance. Subsequent mutations can then lead to higher levels of resistance. nih.gov In serial transfer experiments with S. pneumoniae, isolates became resistant to clinically relevant levels of all tested fluoroquinolones, including grepafloxacin, after eight passages. nih.gov The development of resistance was most rapid with ciprofloxacin, followed by grepafloxacin. nih.gov This stepwise accumulation of mutations, often in the gyrA and parC genes which encode the target enzymes DNA gyrase and topoisomerase IV, is a key mechanism for the development of high-level fluoroquinolone resistance. nih.gov

| Fluoroquinolone | Single-Step Resistance Frequency in S. pneumoniae (at 4x MIC) | Relative Speed of Resistance Development in Serial Transfer |

| Ciprofloxacin | 2.73 x 10⁻⁶ (± 8.46 x 10⁻⁶) nih.gov | Fastest nih.gov |

| Grepafloxacin | 5.45 x 10⁻⁷ (± 1.24 x 10⁻⁶) nih.gov | Second fastest nih.gov |

| Gemifloxacin (B1671427) | 6.78 x 10⁻⁷ (± 1.38 x 10⁻⁶) nih.gov | Slower than grepafloxacin nih.gov |

| Trovafloxacin (B114552) | 1.78 x 10⁻⁷ (± 4.62 x 10⁻⁷) nih.gov | Slower than gemifloxacin nih.gov |

| Levofloxacin | 9.23 x 10⁻⁸ (± 4.47 x 10⁻⁷) nih.gov | Slowest nih.gov |

Clinical Isolates Exhibiting Grepafloxacin Resistance

While in vitro studies clearly demonstrated the potential for resistance development, specific and detailed case reports of clinical isolates with confirmed grepafloxacin resistance, including their molecular characterization, are not extensively documented in the available literature. However, surveillance studies provided insights into the susceptibility of clinical isolates to grepafloxacin.

A re-evaluation of grepafloxacin's activity against 995 clinical isolates from 2001-2002 showed that resistance rates were generally low among susceptible bacterial populations. nih.gov For instance, against methicillin-susceptible Staphylococcus aureus, the susceptibility rate to grepafloxacin was 91.4%. nih.gov However, none of the tested fluoroquinolones, including grepafloxacin, demonstrated reasonable activity against methicillin-resistant staphylococci, indicating that once resistance to one fluoroquinolone is established in a clinical setting, cross-resistance is a significant concern. nih.gov For Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae, resistance rates to grepafloxacin were between 0.0% and 7.7%. nih.gov The lack of extensive clinical use of grepafloxacin, due to its withdrawal from the market, likely limited the number of opportunities for the selection and reporting of resistant clinical isolates.

Pharmacokinetic and Pharmacodynamic Research

Absorption Dynamics and Bioavailability Studies

Grepafloxacin is characterized by rapid and extensive absorption following oral administration. drugbank.com In healthy volunteers, peak plasma concentrations are typically reached approximately 2 hours after an oral dose. nih.gov The absolute bioavailability of Grepafloxacin is approximately 70%. drugbank.com

The influence of external factors on the absorption of Grepafloxacin has been a subject of clinical investigation. Two crossover studies involving healthy male volunteers were conducted to assess the impact of food and gastric pH. The first study found no significant differences in any pharmacokinetic parameters when Grepafloxacin was administered after fasting compared to after a standard high-fat meal. nih.gov The second study, which involved the administration of the H2-receptor antagonist famotidine to maintain an intragastric pH above 6, also showed no significant effect on the drug's pharmacokinetics. nih.gov These findings indicate that neither food nor elevated gastric pH alters the absorption or bioavailability of Grepafloxacin. nih.govnih.gov

| Parameter | Value | Condition |

|---|---|---|

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | Fasting |

| Absolute Bioavailability | ~70% | Not specified |

| Effect of High-Fat Meal on Absorption | No significant difference | Compared to fasting |

| Effect of Elevated Gastric pH (with Famotidine) | No significant effect | Compared to no pH elevation |

Distribution Profile and Tissue Penetration Studies, including Central Nervous System Effects

Grepafloxacin exhibits a wide distribution throughout the body, with a volume of distribution that is larger than many other fluoroquinolones. nih.gov The protein binding of Grepafloxacin is approximately 50%. drugbank.com

Studies have demonstrated that Grepafloxacin achieves higher concentrations in various tissues compared to serum levels. nih.gov Notably high concentrations have been observed in lung and genital tissues, alveolar macrophages, bronchial mucosa, and epithelial lining fluid. nih.govnih.gov It also achieves therapeutically effective levels in bile and gall-bladder tissues and accumulates in polymorphonuclear leucocytes. nih.gov In a study involving healthy male volunteers who received a single 400-mg oral dose, the mean peak concentration in cantharides-induced inflammatory fluid was 1.1 micrograms/ml, attained at a mean time of 4.8 hours post-dose. asm.orgcapes.gov.br

Research in rats has shown that the tissue-to-plasma partition coefficients (Kp) of Grepafloxacin were high in all tissues examined, with the exception of the brain. researchgate.net The highest tissue-to-blood concentration ratio at a steady state was observed in the lung, followed by the pancreas, kidney, and spleen. nih.gov The high distribution to the lung is suggested to be due to the binding of Grepafloxacin to phosphatidylserine. nih.gov

Regarding the central nervous system (CNS), quinolones as a class are known to cause CNS stimulation. rxlist.com Grepafloxacin, along with other newer quinolone derivatives, has been implicated in causing neurotoxic side effects. nih.gov

| Parameter | Finding | Source/Model |

|---|---|---|

| Protein Binding | ~50% | General data |

| Volume of Distribution | Larger than many other fluoroquinolones | Comparative studies |

| Tissue Penetration | High concentrations in lung, genital tissues, alveolar macrophages, bronchial mucosa, epithelial lining fluid, bile, and gall-bladder | Human and animal studies |

| Inflammatory Fluid Penetration | Mean peak concentration of 1.1 µg/ml at 4.8 hours post-dose | Human study (400mg dose) |

| Brain Penetration | Low tissue-to-plasma partition coefficient in the brain | Rat studies |

Biotransformation Pathways and Metabolite Activity

Grepafloxacin is primarily eliminated from the body through metabolism. nih.gov The main metabolites are identified as a glucuronide conjugate, with minor metabolites including sulfate conjugates and oxidative metabolites. drugbank.com

The biotransformation of Grepafloxacin is mediated by the cytochrome P450 enzyme system. drugbank.com The oxidative metabolites are formed mainly by the CYP1A2 isoform, while the CYP3A4 isoform plays a minor role in its metabolism. drugbank.com

The metabolites of Grepafloxacin exhibit limited antimicrobial activity. The nonconjugated metabolites have little antimicrobial activity when compared to the parent drug, and the conjugated metabolites have no antimicrobial activity. drugbank.com

Elimination Pathways and Excretion Studies

The primary route of elimination for Grepafloxacin and its metabolites is through the feces. nih.gov Renal clearance plays a minor role in its excretion, accounting for only 10-15% of the administered dose. nih.gov In a study with healthy male volunteers, the recovery of the drug in urine during the first 24 hours after a single 400-mg oral dose was 8.3% of the administered dose. asm.orgcapes.gov.br The mean elimination half-life in plasma has been reported to be around 12 hours. nih.gov

| Parameter | Value/Description |

|---|---|

| Primary Route of Elimination | Metabolism |

| Primary Route of Excretion | Feces |

| Renal Clearance (% of dose) | 10-15% |

| Urinary Recovery (24h post-400mg dose) | 8.3% |

| Plasma Elimination Half-life | ~12 hours |

Population Pharmacokinetic Modeling and Analysis

Physiologically-based pharmacokinetic modeling has been utilized to analyze the extensive tissue distribution of Grepafloxacin. researchgate.net A study examining the tissue concentration-time profiles in rats following intravenous administration was used to develop a physiological pharmacokinetic model. researchgate.net This model demonstrated high tissue-to-plasma partition coefficients in most tissues, with the exception of the brain. researchgate.net The model was further used to construct pharmacokinetic models for rabbits, monkeys, and dogs, suggesting that the high tissue distribution characteristics of Grepafloxacin are consistent across these species. researchgate.net By employing an animal scale-up method, the clearance rates of Grepafloxacin in humans were predicted, and a human pharmacokinetic model was constructed. The predicted plasma concentration-time profiles in humans following oral administration were in good agreement with experimental data, suggesting that such models can predict concentrations in both plasma and various human organs based on animal pharmacokinetic data. researchgate.net

Pharmacodynamic Parameters and Efficacy Predictors

The relationship between drug exposure and antimicrobial effect is crucial for predicting therapeutic success. For Grepafloxacin, key pharmacodynamic parameters have been identified as reliable predictors of clinical and bacteriological outcomes.

Area Under the Curve to Minimum Inhibitory Concentration Ratio (AUIC/AUC:MIC) as a Predictor of Clinical and Bacteriological Cure

The ratio of the 24-hour Area Under the Curve to the Minimum Inhibitory Concentration (AUIC or AUC:MIC) has been established as a significant predictor of both clinical and bacteriological cure for Grepafloxacin. oup.comnih.gov Studies in patients with acute bacterial exacerbations of chronic bronchitis (ABECB) have demonstrated a strong correlation between the magnitude of the AUIC and the probability of a successful outcome. oup.comnih.govnih.gov

Research indicates that an optimal therapeutic response is achieved when the AUIC value exceeds 175. oup.comnih.gov At this threshold, the probability of clinical cure reached 98%. oup.comnih.gov Conversely, AUIC values below 75 were associated with a significantly lower probability of clinical cure, recorded at 71%. oup.comnih.gov Intermediate values between 75 and 175 resulted in an 80% probability of cure. oup.comnih.gov These findings underscore the importance of the AUIC as a key parameter in predicting the efficacy of Grepafloxacin, with values below a certain threshold being deemed inadequate for optimal antibacterial response. oup.comnih.gov

| 24-hour AUIC (AUC/MIC) Value | Probability of Clinical Cure |

|---|---|

| <75 | 71% |

| 75-175 | 80% |

| >175 | 98% |

Time-Kill Curves and Bactericidal Activity Studies

Time-kill curve analyses are utilized to assess the bactericidal or bacteriostatic nature of an antimicrobial agent over time. Studies comparing Grepafloxacin to other antibiotics against pneumococcal strains have elucidated its bactericidal profile.

In these comparative studies, Grepafloxacin demonstrated potent bactericidal activity, defined as a 99.9% reduction in bacterial colony-forming units (CFU). nih.gov After 24 hours, Grepafloxacin was bactericidal against all 12 tested pneumococcal strains at a concentration of ≤0.5 μg/ml. nih.govnih.gov This performance was compared with other fluoroquinolones, where Sparfloxacin, Levofloxacin (B1675101), and Ciprofloxacin (B1669076) required concentrations of ≤1.0 μg/ml, ≤2.0 μg/ml, and ≤8.0 μg/ml, respectively, to achieve the same bactericidal effect. nih.govnih.gov At twice the MIC, Grepafloxacin was bactericidal against 10 of the 12 strains after 24 hours. nih.gov These studies confirm the concentration-dependent killing action of Grepafloxacin and position its activity favorably against common respiratory pathogens when compared to other agents. nih.gov

Pharmacokinetics in Special Populations

The pharmacokinetic profile of Grepafloxacin can be influenced by patient-specific factors such as age, gender, and organ function.

Geriatric Patient Pharmacokinetics

Studies investigating the pharmacokinetics of Grepafloxacin in elderly subjects have shown some age-related differences compared to younger adults. In elderly individuals, the absorption of Grepafloxacin was observed to be delayed. nih.gov Furthermore, dose-normalized data indicated that the maximum plasma drug concentration (Cmax) and the area under the plasma concentration-time curve (AUC) were increased by 31% and 48%, respectively, in the geriatric population. nih.gov These changes are primarily attributed to decreases in the volume of distribution and total body clearance in older adults. nih.gov

Gender-Based Pharmacokinetic Differences

Pharmacokinetic studies have identified significant differences between males and females. nih.govnih.gov Mean plasma concentrations of Grepafloxacin were consistently higher in females. nih.gov Key pharmacokinetic parameters, including peak concentration (Cmax), area under the concentration-time curve (AUC), apparent volume of distribution, and apparent total clearance, showed statistically significant differences between genders. nih.gov

Hepatic Impairment Effects on Pharmacokinetics

The liver is a primary site for the metabolism of Grepafloxacin, and as such, hepatic dysfunction significantly alters its pharmacokinetic profile. nih.govnih.govoup.com In patients with mild to moderate hepatic impairment, notable changes were observed following administration of Grepafloxacin. nih.govoup.com

Compared to healthy individuals, patients with mild hepatic impairment (Child-Pugh Class A) exhibited a 36% increase in peak plasma concentrations (Cmax) and a 33% reduction in apparent total clearance. nih.govoup.com In patients with moderate hepatic impairment (Child-Pugh Class B), these effects were more pronounced, with a 48% increase in Cmax and a 55% reduction in clearance. nih.govoup.com The elimination half-life was also higher in patients with moderate hepatic impairment compared to healthy controls. oup.com These findings indicate that hepatic dysfunction leads to increased systemic exposure to Grepafloxacin. nih.govoup.com

| Degree of Hepatic Impairment | Change in Peak Plasma Concentration (Cmax) | Change in Apparent Total Clearance |

|---|---|---|

| Mild (Child-Pugh Class A) | +36% | -33% |

| Moderate (Child-Pugh Class B) | +48% | -55% |

Clinical Efficacy and Comparative Research in Infectious Diseases

Research on Grepafloxacin in Lower Respiratory Tract Infections

Clinical trials have extensively evaluated grepafloxacin's role in the management of lower respiratory tract infections, including community-acquired pneumonia and acute bacterial exacerbations of chronic bronchitis.

In the context of community-acquired pneumonia, grepafloxacin has been compared with standard therapeutic agents, including beta-lactams and macrolides.

Clinical studies in patients with CAP have shown that grepafloxacin is clinically as effective as several comparator antibiotics. nih.gov In bacteriologically documented infections, treatment with grepafloxacin was found to be equivalent to therapy with the macrolide clarithromycin and the beta-lactam cefaclor. nih.govnih.gov Furthermore, grepafloxacin demonstrated superior efficacy compared to the beta-lactam amoxycillin in these studies. nih.gov

In terms of bacteriological eradication in CAP, grepafloxacin showed significant advantages in certain cases. When compared against the beta-lactams amoxycillin and cefaclor for eradicating Haemophilus influenzae, grepafloxacin was found to be statistically superior. nih.gov Its efficacy in eradicating this pathogen was equivalent to that of clarithromycin. nih.gov For CAP caused by Moraxella catarrhalis or Streptococcus pneumoniae, grepafloxacin's bacterial eradication rates were effective and equivalent to the comparator antibiotics. nih.gov

| Comparator Drug | Drug Class | Infection | Clinical Outcome vs. Grepafloxacin | Bacteriological Outcome vs. Grepafloxacin |

| Amoxycillin | Beta-Lactam | CAP | Inferior nih.gov | Inferior (Superiority for Grepafloxacin against H. influenzae) nih.gov |

| Cefaclor | Beta-Lactam | CAP | Equivalent nih.govnih.gov | Equivalent (Superiority for Grepafloxacin against H. influenzae) nih.gov |

| Clarithromycin | Macrolide | CAP | Equivalent nih.govnih.gov | Equivalent nih.gov |

Grepafloxacin exhibits a broad spectrum of activity that is well-suited for the empirical treatment of community-acquired respiratory infections. nih.gov Its profile combines the properties of beta-lactam antibiotics against conventional Gram-positive and Gram-negative respiratory pathogens with the activity of macrolides against atypical pathogens. nih.gov

Typical Pathogens:

Streptococcus pneumoniae : Grepafloxacin has demonstrated good activity against S. pneumoniae, including strains resistant to penicillin. nih.govnih.gov Its potency against this key respiratory pathogen is noted to be four-fold higher than that of ciprofloxacin (B1669076). nih.gov

Haemophilus influenzae : Clinical studies have confirmed its effectiveness in eradicating H. influenzae. nih.govnih.gov

Moraxella catarrhalis : Research has also shown its efficacy against M. catarrhalis. nih.govnih.gov

Atypical Pathogens:

Mycoplasma pneumoniae : Grepafloxacin has proven effective in treating atypical pneumonia caused by M. pneumoniae. nih.govnih.gov

Chlamydia pneumoniae : Its spectrum of activity includes C. pneumoniae. nih.govresearchgate.net

Legionella pneumophila : Grepafloxacin is effective against L. pneumophila, and in one open study, it was successful in treating atypical pneumonia caused by this pathogen. nih.govnih.gov The fluoroquinolone class, including grepafloxacin, is known to be highly potent against L. pneumophila. ersnet.org

In the treatment of acute bacterial exacerbations of chronic bronchitis (ABECB), grepafloxacin has been evaluated against other commonly prescribed antibiotics such as amoxycillin, ciprofloxacin, and clarithromycin.

Comparative trials have established that grepafloxacin is an effective treatment for ABECB. Studies have shown its clinical efficacy to be equivalent to that of amoxycillin and ciprofloxacin. nih.govnih.gov

In a randomized, double-blind study comparing grepafloxacin with amoxycillin, clinical success rates were found to be equivalent between the treatment groups. nih.gov However, in patients with documented bacterial pathogens, the microbiological success with grepafloxacin was superior to that of amoxycillin. nih.govnih.govnih.gov

When compared with clarithromycin in patients with ABECB, grepafloxacin demonstrated a significantly higher bacteriological success rate. researchgate.net It was particularly more effective at eradicating Haemophilus species, achieving eradication in 93% of patients compared to only 20% of patients treated with clarithromycin. researchgate.net Grepafloxacin also eliminated these pathogens from sputum more rapidly than clarithromycin. researchgate.net

| Comparator Drug | Infection | Clinical Efficacy Outcome vs. Grepafloxacin | Bacteriological Efficacy Outcome vs. Grepafloxacin |

| Amoxycillin | ABECB | Equivalent nih.govnih.govnih.gov | Superior nih.govnih.govnih.gov |

| Ciprofloxacin | ABECB | Equivalent nih.govnih.gov | Not specified in sources |

| Clarithromycin | ABECB | Not specified in sources | Superior (especially against Haemophilus spp.) researchgate.net |

Acute Bacterial Exacerbations of Chronic Bronchitis (ABECB)

Research on Grepafloxacin in Sexually Transmitted Infections

Grepafloxacin has also demonstrated clinical efficacy in the treatment of sexually transmitted infections, particularly uncomplicated gonorrhea. In comparative clinical trials, grepafloxacin showed similar efficacy to cefixime for treating uncomplicated gonococcal urethritis and cervicitis. nih.gov

An open-label, randomized study directly compared a single dose of grepafloxacin to a single dose of cefixime for the treatment of uncomplicated gonorrhea in women. The results showed that both treatments were highly effective for cervical gonococcal infections, with eradication rates of 99% in both groups. nih.gov However, grepafloxacin appeared to be more effective against extragenital infections. All pharyngeal (15 cases) and rectal (32 cases) gonococcal infections treated with grepafloxacin were cured. nih.gov In contrast, 31% of pharyngeal infections and 3% of rectal infections failed to respond to cefixime. nih.gov Preliminary studies also indicated that grepafloxacin has clinical efficacy in patients with chlamydial endocervical infections. nih.gov

| Infection Site | Grepafloxacin Eradication Rate | Cefixime Eradication Rate |

| Cervical | 99% (123/124) nih.gov | 99% (130/131) nih.gov |

| Pharyngeal | 100% (15/15) nih.gov | 69% (11/16) nih.gov |

| Rectal | 100% (32/32) nih.gov | 97% (37/38) nih.gov |

Comparative Efficacy of Grepafloxacin with Other Fluoroquinolones

Grepafloxacin, a fluoroquinolone antimicrobial agent, demonstrated a wide spectrum of activity with notable potency against Gram-positive organisms, particularly Streptococcus pneumoniae. nih.gov Its efficacy has been extensively compared with other fluoroquinolones, both in laboratory settings and in animal infection models, to establish its relative therapeutic potential.

In vitro studies consistently highlighted Grepafloxacin's enhanced activity against Gram-positive bacteria when compared to older quinolones like ciprofloxacin and ofloxacin. oup.comnih.gov Research demonstrated that Grepafloxacin's potency against S. pneumoniae was fourfold higher than that of ciprofloxacin. nih.gov

In a comparative analysis of fluoroquinolones against strains of Streptococcus pneumoniae, the order of in vitro activity was determined to be Grepafloxacin, followed by sparfloxacin, levofloxacin (B1675101), ciprofloxacin, and ofloxacin, with Grepafloxacin being the most active. nih.gov Time-kill studies further substantiated these findings, showing that Grepafloxacin was bactericidal against all tested pneumococcal strains at a concentration of ≤0.5 μg/ml. In contrast, sparfloxacin, levofloxacin, and ciprofloxacin required higher concentrations (≤1.0, ≤2.0, and ≤8.0 μg/ml, respectively) to achieve the same bactericidal effect. nih.gov

Against various Mycoplasma species, Grepafloxacin's in vitro activity was similar to that of sparfloxacin and was found to be two to sixteen times more active than ofloxacin and ciprofloxacin. oup.comnih.gov However, when tested against ciprofloxacin-resistant Staphylococcus aureus (MRSA), other quinolones such as clinafloxacin and moxifloxacin (B1663623) showed greater in vitro potency. nih.gov In one study against ciprofloxacin-resistant MSSA isolates, the MIC₉₀ for Grepafloxacin was 32 μg/ml, compared to 1 μg/ml for clinafloxacin, moxifloxacin, and trovafloxacin (B114552). nih.gov

Pharmacodynamic studies comparing Grepafloxacin with trovafloxacin against Gram-positive strains indicated that trovafloxacin exhibited more favorable bactericidal activity. doi.org For instance, against S. pneumoniae, a greater than 3 log₁₀ difference in colony-forming units (cfu) was observed after 3 hours in favor of trovafloxacin. doi.org

In vivo studies in animal models have also been conducted. In murine models of Mycobacterium avium infection, Grepafloxacin demonstrated modest activity, comparable to ethambutol, but was less effective than clarithromycin and rifabutin. nih.gov

| Fluoroquinolone | MIC₉₀ (μg/ml) |

|---|---|

| Grepafloxacin | 64 |

| Clinafloxacin | 1 |

| Moxifloxacin | 2 |

| Trovafloxacin | 4 |

| Sparfloxacin | 4 |

| Levofloxacin | 8 |

| Ofloxacin | 16 |

| Fluoroquinolone | Bactericidal Concentration (μg/ml) |

|---|---|

| Grepafloxacin | ≤0.5 |

| Sparfloxacin | ≤1.0 |

| Levofloxacin | ≤2.0 |

| Ciprofloxacin | ≤8.0 |

A significant advantage of Grepafloxacin was its potent activity against penicillin-resistant Streptococcus pneumoniae (PRSP), a growing concern in the treatment of community-acquired respiratory infections. nih.gov Its efficacy was notably superior to older fluoroquinolones against these resistant strains. nih.gov Studies showed that increased resistance to penicillin in pneumococcal isolates did not correlate with increased resistance to fluoroquinolones like Grepafloxacin. nih.gov

Time-kill studies demonstrated that Grepafloxacin was bactericidal against penicillin-susceptible, intermediately resistant, and fully resistant strains of pneumococci. nih.gov This broad efficacy against S. pneumoniae, irrespective of penicillin susceptibility, positioned Grepafloxacin as a valuable therapeutic option for respiratory tract infections where PRSP was a potential pathogen. oup.comnih.gov

| Penicillin Susceptibility | Grepafloxacin MIC Range (μg/ml) | Grepafloxacin MIC₅₀ (μg/ml) | Grepafloxacin MIC₉₀ (μg/ml) |

|---|---|---|---|

| Susceptible | 0.06 - 0.125 | 0.125 | 0.125 |

| Intermediate | 0.06 - 0.25 | 0.125 | 0.25 |

| Resistant | 0.125 - 0.25 | 0.25 | 0.25 |

Investigational Use in Specific Infection Models (e.g., Meningitis Models)

The efficacy of Grepafloxacin was evaluated in specific and challenging infection models. One notable investigation involved a rabbit meningitis model with a pneumococcal strain highly resistant to penicillin. nih.gov In this model, Grepafloxacin produced bactericidal activity comparable to that of vancomycin and ceftriaxone. nih.govoup.com The study found that Grepafloxacin effectively penetrated the cerebrospinal fluid (CSF), achieving concentrations well above the minimum inhibitory concentration for the resistant pneumococcal strain throughout the treatment period. oup.com Interestingly, higher doses of Grepafloxacin did not lead to improved killing rates in this model. nih.govoup.com

In another specialized application, Grepafloxacin was studied in two murine models of Mycobacterium avium complex (MAC) infection, using both intranasal and intravenous routes of infection. nih.govresearchgate.net The results indicated that Grepafloxacin possessed modest activity against MAC in both models. nih.gov The efficacy was found to be greater in the intranasal infection model compared to the intravenous model. nih.govresearchgate.net

Adverse Event Profiles and Safety Research

Cardiovascular Safety Research

Grepafloxacin's potential for cardiotoxicity, specifically its effect on cardiac repolarization, was a significant area of safety research and ultimately a primary factor in its market withdrawal. oup.com Investigations focused on its propensity to prolong the QTc interval, a key indicator of arrhythmia risk.

Clinical and preclinical studies consistently demonstrated that grepafloxacin prolongs the QTc interval. oup.comfda.gov In a study involving elderly patients, the prolongation of the QTc interval by grepafloxacin was found to be less than 2 ms. nih.gov However, other research indicated a more significant effect. An amino group at position 5 of the fluoroquinolone ring, as is present in grepafloxacin, is associated with a mean QTc prolongation of 11 ms. oup.com In studies on anesthetized dogs, intravenous administration of grepafloxacin at doses of 10 and 30 mg/kg prolonged the QTc interval by 8% (31 msec) and 16% (59 msec), respectively. fda.gov

The clinical ramification of QTc prolongation is the potential for life-threatening ventricular tachyarrhythmias, most notably Torsades de Pointes (TdP). The withdrawal of grepafloxacin from the market was linked to reports of several cases of TdP and possibly associated sudden cardiac deaths. oup.comoup.com

Table 1: Comparative Effects of Fluoroquinolones on Cardiac Action Potential Duration This table displays the mean concentrations of various fluoroquinolones required to cause a 15% prolongation of action potential duration (APD) in canine cardiac Purkinje fibres, indicating their relative potency in affecting cardiac repolarization.

| Fluoroquinolone | Mean Concentration for 15% APD Prolongation (µg/mL) |

| Sparfloxacin | 4.2 ± 0.7 |

| Grepafloxacin | 9.3 ± 0.9 |

| Moxifloxacin (B1663623) | 9.9 ± 1.6 |

| Ciprofloxacin (B1669076) | 72.8 ± 26.4 |

| Data sourced from a study on canine isolated cardiac Purkinje fibres. nih.gov |

The primary mechanism by which grepafloxacin and other fluoroquinolones induce cardiac arrhythmias is through the blockade of cardiac ion channels involved in repolarization. The prolongation of the action potential duration is a key factor. nih.gov Research points specifically to the inhibition of the rapidly activating delayed rectifier potassium current (IKr), which is encoded by the human ether-à-go-go-related gene (HERG). This channel is crucial for the repolarization phase of the cardiac action potential.

Studies on isolated cardiac tissues have elucidated these effects. In canine Purkinje fibres, grepafloxacin prolonged the action potential duration in a concentration-dependent manner. nih.gov This effect was also inverse frequency-dependent, meaning the prolongation was more pronounced at slower heart rates. nih.gov The rank order of potency for prolonging action potential duration among several fluoroquinolones was determined to be sparfloxacin > grepafloxacin = moxifloxacin > ciprofloxacin. nih.gov In guinea pig isolated ventricular myocytes, grepafloxacin at a concentration of 100 μM prolonged the action potential duration by 13–40%. oup.com This electrophysiological effect disrupts the normal heart rhythm and creates a substrate for re-entrant arrhythmias like TdP. revespcardiol.org

Phototoxicity and Photodermatological Reactions

Phototoxicity, a non-immunologic cutaneous reaction upon exposure to light, is a known adverse effect associated with the fluoroquinolone class. frontiersin.orgmedscape.com Grepafloxacin was found to have a measurable photosensitizing potential. These reactions typically manifest as exaggerated sunburn, with erythema (redness), and in more severe cases, blistering on sun-exposed skin. frontiersin.orgoup.com Research indicates that the phototoxicity of fluoroquinolones is primarily dependent on exposure to UVA radiation, particularly in the 335 nm and 365 nm wavebands. researchgate.netjwatch.org

In a postmarketing surveillance study in Germany involving over 9,000 patients, photosensitization was reported in only 0.04% of patients, suggesting a low incidence in routine clinical practice where sun exposure might be incidentally limited. nih.gov

The photosensitizing potential of grepafloxacin has been compared with other fluoroquinolones in both human and animal studies.

In a double-blind trial with 32 healthy human subjects, the photosensitizing effect of grepafloxacin was found to be comparable to that of ciprofloxacin. researchgate.netnih.gov The study measured the minimal erythemal dose (MED) before and after a 7-day treatment period and found that grepafloxacin caused a mild, UVA-dependent, and rapidly reversible photosensitizing effect, with no significant differences observed between it and ciprofloxacin. researchgate.netnih.gov

Preclinical studies in Balb/c mice compared the phototoxic potential of grepafloxacin with several other fluoroquinolones. In these studies, lomefloxacin and sparfloxacin caused severe and long-lasting erythema and oedema. oup.comcapes.gov.br In contrast, the reactions seen following the administration of grepafloxacin, ciprofloxacin, and ofloxacin were relatively mild and short-lived. oup.com

Table 2: Comparative Phototoxicity of Fluoroquinolones in a Mouse Model This table summarizes the severity of phototoxic reactions (erythema and oedema) in Balb/c mice after oral administration of different fluoroquinolones (200 mg/kg) followed by UVA irradiation.

| Fluoroquinolone | Severity and Duration of Phototoxic Reaction |

| Lomefloxacin | Severe and long-lasting (7 days) |

| Sparfloxacin | Severe and long-lasting (7 days) |

| Enoxacin | Long-lasting erythema |

| Grepafloxacin | Mild and short-lived erythema |

| Ciprofloxacin | Mild and short-lived erythema |

| Ofloxacin | Mild and short-lived erythema |

| Data sourced from a comparative study in Balb/c mice. oup.com |

Gastrointestinal Systemic Reactions and Associated Mechanisms

The most frequently reported adverse events associated with grepafloxacin in clinical trials were gastrointestinal in nature. nih.gov These reactions included nausea, vomiting, diarrhea, and an unpleasant metallic taste. nih.gov In phase II and III clinical investigations, the frequency of these events with grepafloxacin was similar to that observed with ciprofloxacin. nih.gov A notable distinction was that significantly more patients reported a mild, unpleasant taste with grepafloxacin compared to ciprofloxacin, though this led to treatment withdrawal in less than 1% of patients. nih.gov

Postmarketing data from a study of over 9,000 patients confirmed these findings, with nausea being the most frequently reported event (0.8%), followed by general gastrointestinal symptoms (0.4%). nih.gov

The precise mechanisms for fluoroquinolone-induced gastrointestinal upset are not fully elucidated but are generally considered to be a combination of direct irritation to the gastrointestinal mucosa and effects on the central nervous system. The chemoreceptor trigger zone (CTZ) in the brainstem, which detects emetic signals, can be stimulated by drugs circulating in the blood, leading to nausea and vomiting. nih.gov

Central Nervous System Effects and Neuroexcitatory Potential

Grepafloxacin, like other fluoroquinolones, can exert effects on the central nervous system (CNS). nih.govmdpi.com Commonly reported CNS adverse events in clinical studies included dizziness and headache. nih.gov In comparative trials, headache was observed significantly more often in patients treated with ciprofloxacin than in those treated with grepafloxacin. nih.gov Postmarketing data showed dizziness was reported by 0.3% of patients. nih.gov

The neuroexcitatory potential of fluoroquinolones is a more serious, though less common, concern, which can manifest as seizures or psychiatric events. nih.gov The primary mechanism underlying the neurotoxic potential of fluoroquinolones involves complex interactions with key neurotransmitter systems. mdpi.com One major proposed mechanism is the inhibition of the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor. mdpi.com GABA is the primary inhibitory neurotransmitter in the CNS, and its blockade leads to increased neuronal excitability and a lower seizure threshold. mdpi.com

Furthermore, some fluoroquinolones may stimulate excitatory N-methyl-D-aspartate (NMDA) receptors, which can also contribute to neurotoxic effects. nih.govmdpi.com The proconvulsant activity is dependent on the specific chemical structure of the fluoroquinolone. nih.gov

Hepatotoxicity and Liver Enzyme Abnormalities

The liver plays a crucial role in the metabolism of many drugs, and antibiotics are a leading cause of drug-induced liver injury (DILI). researchgate.netmedscape.com While Grepafloxacin's toxicological profile was noted in preclinical studies to be similar to other fluoroquinolones, specific research into its effects on patients with pre-existing hepatic dysfunction highlights important pharmacokinetic changes. nih.gov

A study involving individuals with mild to moderate liver impairment (Child-Pugh Class A, B, or C) demonstrated that hepatic dysfunction alters the way Grepafloxacin is processed in the body. nih.gov Compared to healthy volunteers, participants with impaired liver function exhibited increased peak plasma concentrations of the drug and a higher area under the plasma concentration-time curve. nih.gov Furthermore, the body's ability to clear the drug was reduced; clearance was reduced by 33% in individuals with mild (Class A) liver disease and by 55% in those with moderate (Class B) disease. nih.gov These findings suggest that in patients with compromised liver function, the drug may accumulate, potentially increasing the risk of adverse events. Consequently, it was recommended that Grepafloxacin be avoided in patients with moderate to severe liver disease. nih.gov

The manifestations of drug-induced hepatotoxicity can range from asymptomatic elevation of liver enzymes to more severe cholestatic or hepatocellular injury. medscape.comracgp.org.au While many cases of antibiotic-associated liver injury are mild and resolve after discontinuing the drug, the potential for a more significant reaction necessitates caution, particularly in patients with underlying hepatic conditions. medscape.comresearchgate.net

| Parameter | Mild Hepatic Impairment (Child-Pugh Class A) | Moderate Hepatic Impairment (Child-Pugh Class B) |

|---|---|---|

| Peak Plasma Concentration (Cmax) Increase | +36% | +48% |

| Reduction in Apparent Total Clearance | -33% | -55% |

Musculoskeletal and Connective Tissue Abnormalities

A significant safety concern associated with the fluoroquinolone class of antibiotics is the risk of musculoskeletal and connective tissue disorders, most notably tendinopathy and tendon rupture. nih.govcaringmedical.com This adverse effect is considered a class-wide issue, and Grepafloxacin is not exempt from this potential risk. mayoclinic.org These injuries can be disabling, prolonged, and potentially irreversible, occurring as early as within 48 hours of starting treatment or even months after discontinuation. medsafe.govt.nz

The Achilles tendon is the most commonly affected site, but injuries to tendons in the upper extremities have also been reported. nih.govnih.govresearchgate.net The typical presentation of drug-induced tendinopathy involves progressive tendon degeneration, often without significant inflammation. medsafe.govt.nz Pain is the most common initial symptom, which may have a sudden onset and can be accompanied by swelling. nih.gov Research based on VigiBase, the WHO global database of individual case safety reports, characterized the most frequently reported musculoskeletal adverse drug reactions (ADRs) for the fluoroquinolone class.

| Adverse Drug Reaction | Percentage of Reports |

|---|---|

| Arthralgia (Joint Pain) | 16.34% |

| Tendonitis | 11.04% |

| Pain in Extremity | 9.98% |

| Tendon Pain | 7.63% |

| Myalgia (Muscle Pain) | 7.17% |

Risk factors that increase the likelihood of fluoroquinolone-induced tendon disorders include advanced age (over 60), concurrent corticosteroid therapy, renal failure, and a history of musculoskeletal disorders. nih.govnih.gov

Hypersensitivity Reactions and Immunological Responses

Hypersensitivity reactions to fluoroquinolones can be immediate or delayed, involving a range of immunological mechanisms. nih.gov These reactions are an inappropriate or exaggerated response to the drug, which acts as an antigen. medscape.com The Gell and Coombs classification system categorizes these reactions into four main types, several of which are relevant to fluoroquinolone-associated events. medscape.comcjhp-online.ca

Type I (Immediate) Reactions: These are IgE-mediated and occur within minutes to an hour of drug administration. cjhp-online.ca Clinical manifestations include urticaria (hives), angioedema, and, in severe cases, anaphylaxis. nih.govnih.gov Anaphylaxis is a serious, life-threatening reaction that can involve hypotension, bronchospasm, and dyspnea. cjhp-online.canih.gov For the fluoroquinolone class, anaphylaxis has been reported in 62.5–64.3% of confirmed immediate hypersensitivity cases. nih.gov

Type II (Cytotoxic) Reactions: Mediated by IgG or IgM antibodies, these reactions target cells and can lead to conditions like drug-induced hemolytic anemia. medscape.com

Type III (Immune-Complex) Reactions: These involve circulating antigen-antibody complexes that deposit in tissues, leading to inflammation. medscape.com Serum sickness is a classic example, characterized by fever, rash, and arthralgias. cjhp-online.ca

Type IV (Delayed) Reactions: These are T-cell mediated and typically occur more than 72 hours after drug exposure. cjhp-online.ca The most common manifestations are cutaneous, such as maculopapular rashes. nih.gov

While non-allergic adverse reactions like gastrointestinal issues or tendon pain are more common, true hypersensitivity reactions represent a significant clinical concern. nih.gov

| Reaction Type | Primary Mediator | Typical Onset | Clinical Manifestations |

|---|---|---|---|

| Immediate Hypersensitivity (Type I) | IgE | < 1 hour | Urticaria, Angioedema, Anaphylaxis |

| Delayed Hypersensitivity (Type IV) | T-cells | > 72 hours | Maculopapular Rash, Contact Dermatitis |

| Immune-Complex Mediated (Type III) | IgG, IgM | > 7 days | Serum Sickness (fever, rash, arthralgia) |

Clostridioides difficile-Associated Diarrhea Potential

The use of broad-spectrum antibiotics, including fluoroquinolones, is a primary risk factor for the development of Clostridioides difficile-associated diarrhea (CDAD). medscape.commsdmanuals.com Antibiotic therapy alters the protective indigenous microbiota of the colon, allowing the spore-forming C. difficile bacterium to proliferate and produce toxins that damage colonic epithelial cells. asm.orgnih.gov

The clinical spectrum of CDAD ranges from mild diarrhea to severe, life-threatening conditions such as pseudomembranous colitis, toxic megacolon, and sepsis. msdmanuals.comnih.gov Several studies have identified fluoroquinolones as one of the antibiotic classes most strongly associated with an increased risk of CDAD. medscape.comnih.govresearchgate.net One case-control study found that treatment with fluoroquinolones was the strongest risk factor for CDAD, with an odds ratio of 12.7. nih.gov This indicates a significant association between exposure to this class of drugs and the development of the infection.

Other implicated antibiotic classes include cephalosporins (especially second and third generation), clindamycin, and penicillins. medscape.commsdmanuals.com The emergence of highly fluoroquinolone-resistant strains of C. difficile, such as BI/NAP1/027, has further complicated the issue, with some outbreaks directly linked to increased fluoroquinolone use. asm.orgresearchgate.net

| Risk Level | Antibiotic Class / Agent |

|---|---|

| Highest Risk | Fluoroquinolones, Cephalosporins, Clindamycin, Penicillins (Ampicillin, Amoxicillin) |

| Less Commonly Implicated | Macrolides (Erythromycin, Clarithromycin, Azithromycin) |

| Occasionally Reported | Aminoglycosides, Trimethoprim-sulfamethoxazole, Metronidazole |

Regulatory Aspects and Post Marketing Surveillance Research

Analysis of Regulatory Approval Processes

Grepafloxacin, marketed under the trade name Raxar, underwent a comprehensive regulatory review process before its initial approval. In the United States, the Food and Drug Administration (FDA) approved the New Drug Application (NDA) 20-695 for Grepafloxacin Hydrochloride on September 23, 1998. fda.gov The approval process for a new molecular entity like grepafloxacin typically involves a structured progression through preclinical and clinical development stages designed to establish its safety and efficacy. nih.gov

The clinical development program for grepafloxacin included Phase I, II, and III trials. nih.govnih.gov

Phase I studies focused on the initial human safety profile, confirming that its toxicological characteristics were similar to other fluoroquinolones. nih.gov

Phase II and III investigations were larger, multicenter trials conducted in countries including the United States and the United Kingdom. nih.govnih.gov These trials gathered safety and efficacy data from over 3,000 patients with conditions such as community-acquired pneumonia and acute bacterial exacerbations of chronic bronchitis. nih.gov

Post-Marketing Surveillance Methodologies and Findings

Following its launch in August 1997, grepafloxacin became subject to post-marketing surveillance (PMS), a critical phase for monitoring the safety and efficacy of a drug in a real-world setting after regulatory approval. who.intnumberanalytics.com PMS methodologies are designed to detect potential safety issues and emerging adverse drug reactions that may not have been apparent in the more controlled environment of pre-approval clinical trials. numberanalytics.compepgra.com This surveillance relies on systems such as spontaneous reporting, where healthcare professionals and patients voluntarily report adverse events. numberanalytics.com

Early post-marketing data for grepafloxacin, which was administered to over 400,000 patients worldwide, initially appeared to confirm the safety profile observed in clinical trials. nih.gov A significant PMS case-report study from Germany, involving over 9,000 patients, found that only 2.3% of patients reported adverse events. nih.gov The most commonly reported events were generally mild and consistent with those seen in clinical studies. nih.gov

However, the strength of post-marketing surveillance lies in its ability to identify rare but serious adverse events as the exposed patient population grows significantly larger than in clinical trials. nih.gov It was through this continued monitoring of a large, diverse patient population that severe cardiovascular events associated with grepafloxacin began to emerge, events that had not been identified as a significant risk during the pre-approval phase. who.intnih.gov

| Adverse Event | Reported Frequency | Source |

|---|---|---|

| Overall Adverse Events | 2.3% | nih.gov |

| Nausea | 0.8% | nih.gov |

| Gastrointestinal Symptoms | 0.4% | nih.gov |

| Dizziness | 0.3% | nih.gov |

| Photosensitization | 0.04% | nih.gov |

Academic Research on the Reasons for Grepafloxacin's Market Withdrawal

On October 27, 1999, the manufacturer, Glaxo Wellcome, announced the voluntary worldwide withdrawal of grepafloxacin from the market. who.intwikipedia.org This decision was prompted by emerging safety concerns regarding a small number of severe cardiovascular events observed in patients. who.intspringer.com By the time of its withdrawal, an estimated 2.65 million treatments had been prescribed since its launch. who.int The formal withdrawal of approval by the FDA occurred later, with the agency citing safety concerns related to the drug's effect on cardiac repolarization. federalregister.gov

The withdrawal of grepafloxacin highlights a critical aspect of pharmacovigilance: serious adverse effects can become evident only after a drug is in widespread clinical use. nih.gov The pre-approval clinical trials, while extensive, did not reveal the cardiotoxicity risk that later emerged. nih.govnih.gov In fact, a study conducted during the development phase in elderly patients at the highest clinical dose suggested that the prolongation of the QTc interval by grepafloxacin was minimal, reportedly less than 2 milliseconds. nih.gov

Safety signals are pieces of information that suggest a new, potentially causal association between a drug and an adverse event. nih.gov In the case of grepafloxacin, the signal of severe cardiotoxicity emerged from post-marketing data. who.intnih.gov The analysis of spontaneous reports from a population of millions of users revealed a pattern of risk that was not statistically apparent in the smaller, more homogenous populations of the Phase III trials. nih.gov This discrepancy underscores the limitations of pre-market clinical trials in detecting rare but severe adverse drug reactions. nih.gov

The primary safety concern leading to grepafloxacin's withdrawal was its association with significant prolongation of the QT interval, corrected for heart rate (QTc). federalregister.gov The QT interval on an electrocardiogram (ECG) represents the time it takes for the heart's ventricles to contract and relax. sps.nhs.uk A prolonged QTc interval is a surrogate marker for an increased risk of a life-threatening cardiac arrhythmia known as Torsade de Pointes (TdP). federalregister.govsps.nhs.uknih.gov

Post-marketing surveillance revealed seven cases of TdP among an estimated 3.7 million patients who had received grepafloxacin. nih.gov This observation of severe cardiac events fundamentally altered the drug's risk-benefit profile. who.int The FDA's formal notice of withdrawal of approval explicitly stated that the action was taken because of grepafloxacin's "effect on cardiac repolarization, manifested as QTc interval prolongation on the electrocardiogram, which could put patients at risk of Torsade de Pointes." federalregister.gov This regulatory decision demonstrates the critical importance placed on the risk of QTc prolongation, even if the absolute incidence of TdP is low, especially when alternative treatments are available. who.intnih.gov

| Date | Event | Key Finding/Reason | Source |

|---|---|---|---|

| August 1997 | First marketed | N/A | who.int |

| September 23, 1998 | FDA Approval (NDA 20-695) | Positive risk-benefit based on clinical trials | fda.gov |

| October 27, 1999 | Voluntary worldwide withdrawal by manufacturer | Emerging reports of severe cardiovascular events | who.intspringer.com |

| June 14, 2007 | Formal withdrawal of approval by FDA | Risk of QTc prolongation and Torsade de Pointes | federalregister.gov |

The withdrawal of a drug like grepafloxacin carries significant public health implications. It highlights the inherent challenge that despite rigorous preclinical and clinical testing, the full safety profile of a new medicine can only be understood after its use in a large and diverse population. nih.gov The decision to withdraw the drug involved a careful re-evaluation of its therapeutic benefits against the newly identified potential risk, particularly considering the availability of other antibiotic treatments for the same infections. who.int

This case serves as a crucial example of the importance of robust post-marketing surveillance systems. numberanalytics.compepgra.com These systems function as an essential safety net, protecting public health by identifying rare but dangerous side effects that may only become apparent after millions of patients have been treated. nih.gov The withdrawal process, while disruptive for patients and costly for manufacturers, is a fundamental component of drug regulation, ensuring that the benefits of approved medicines continue to outweigh their risks in light of new safety information. who.intemich.edu

Future Research Directions and Unresolved Questions

Re-evaluation of Grepafloxacin's Antimicrobial Potential in Specific Contexts

Despite its market withdrawal, research conducted after its introduction indicated that grepafloxacin maintained significant potency and a broad spectrum of activity against key clinical pathogens. nih.gov A re-evaluation of its activity against clinical isolates collected in 2001-2002 showed its continued effectiveness against many bacteria. nih.gov This suggests that in specific, highly controlled contexts, or as a scaffold for new drugs, its antimicrobial properties remain of interest.